Aschantin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

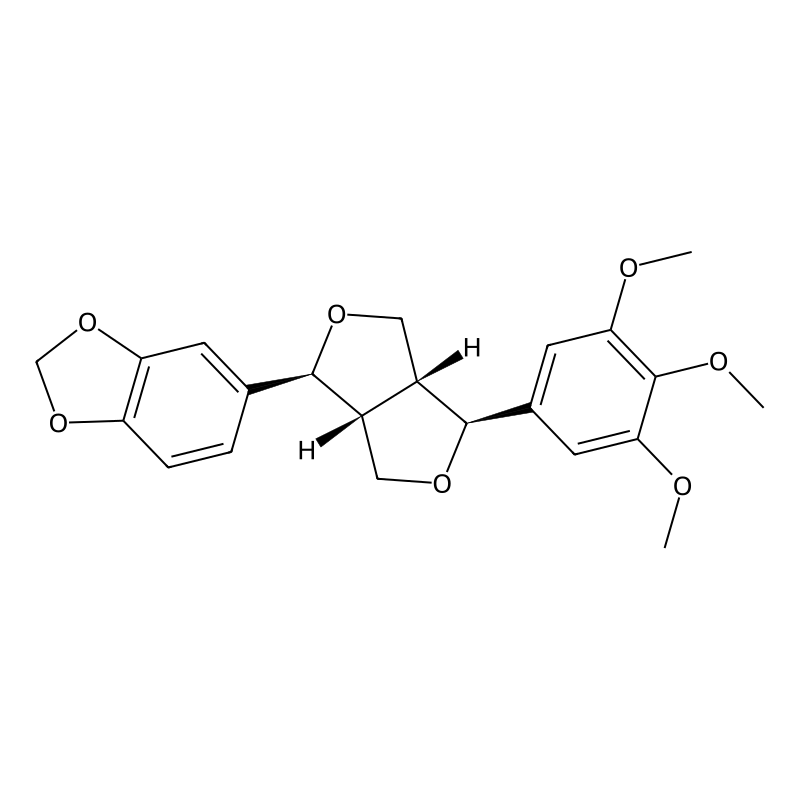

Aschantin is a bioactive compound classified as a neolignan, primarily extracted from the flower buds of Magnolia flos. It is known for its unique chemical structure, which includes a methylenedioxyphenyl moiety. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its chemical structure has been elucidated through spectroscopic methods, revealing its potential as a therapeutic agent due to its diverse pharmacological properties .

- Reductive Reactions: Aschantin can undergo reduction to yield various derivatives, which may exhibit altered biological activities.

- Oxidative Reactions: The presence of hydroxyl groups in its structure allows for oxidation, potentially leading to the formation of reactive intermediates that can interact with biological targets.

- Conjugation Reactions: Aschantin can form conjugates with glucuronic acid or sulfate, which may affect its bioavailability and metabolism in biological systems .

Aschantin demonstrates a wide range of biological activities:

- Antiplasmodial Activity: It has shown efficacy against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent .

- Inhibition of Cytochrome P450 Enzymes: Aschantin inhibits several cytochrome P450 enzymes in human liver microsomes, which suggests implications for drug metabolism and interactions .

- Antitumor Properties: Research indicates that aschantin suppresses cell proliferation by inhibiting key signaling pathways involved in cancer progression, particularly targeting the kinase domain of the mammalian target of rapamycin .

- Calcium Channel Blocking: It exhibits calcium antagonist properties, which may contribute to cardiovascular effects .

The synthesis of aschantin has been achieved through various methods:

- Total Synthesis: Recent studies have reported a chromatography-free "two-pots" asymmetric total synthesis method that allows for gram-scale production without extensive purification steps .

- One-Pot Reactions: This approach enhances efficiency by combining multiple reaction steps into a single process, reducing time and resource consumption .

- Biocatalytic Methods: Enzymatic approaches have also been explored for the synthesis of aschantin and its derivatives, leveraging microbial or plant-based systems to produce the compound under mild conditions .

Aschantin has several applications in different fields:

- Pharmaceutical Development: Due to its antiplasmodial and antitumor properties, aschantin is being investigated for potential use in drug formulations targeting malaria and cancer.

- Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and wellness.

- Cosmetic Industry: The compound's ability to modulate skin cell proliferation may lead to applications in skin care products aimed at anti-aging or protective effects against environmental stressors .

Studies on the interactions of aschantin with various biological systems have revealed:

- Metabolic Pathways: Research comparing the metabolism of aschantin in human and animal hepatocytes has provided insights into its pharmacokinetics and potential toxicity profiles .

- Drug Interaction Potential: The inhibition of cytochrome P450 enzymes suggests that aschantin may interact with other drugs metabolized by these enzymes, necessitating caution when used concurrently with other medications .

Aschantin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sesamin | Furofuran lignan | Antioxidant, anti-inflammatory | More extensively studied for health benefits. |

| Fargesin | Similar lignan structure | Antioxidant | Precursor to aschantin with different bioactivity. |

| Magnolin | Another neolignan from Magnolia | Anticancer | Shares structural motifs but differs in activity profile. |

| Dimethyllirioresinol | Related lignan | Antiplasmodial | Exhibits different metabolic pathways compared to aschantin. |

Aschantin's uniqueness lies in its specific combination of biological activities and structural characteristics that differentiate it from these similar compounds, particularly in its targeted effects on cancer cell signaling pathways and its role in inhibiting malaria parasites.

Aschantin was initially identified as a tetrahydrofurofuran lignan with a characteristic 1,3-benzodioxole group. The compound was first isolated from Magnolia species (Magnoliaceae family) flower buds, traditionally known as Flos Magnoliae, which have been used in various traditional medicine systems. Early research on aschantin began with its extraction and structural elucidation, revealing it to be a complex lignan with multiple chiral centers. The compound has been assigned the CAS number 13060-15-6 and has been the subject of increasing scientific investigation since its discovery.

Historical phytochemical investigations identified aschantin not only in Magnolia species but also in other plant genera including Artemisia and Hernandia. Notably, aschantin has been isolated from Artemisia argentea, Artemisia schischkinii, and Hernandia nymphaeifolia, demonstrating its distribution across different plant families.

Taxonomic Classification Within Lignan Family

Lignans represent a diverse class of plant secondary metabolites characterized by the coupling of two phenylpropanoid units. Based on structural features, lignans are classified into eight distinct groups: arylnaphthalene, aryltetralin, dibenzocyclooctadiene, dibenzylbutane, dibenzylbutyrolactol, dibenzylbutyrolactone, furan, and furofuran.

Aschantin belongs specifically to the furofuran subclass of lignans, characterized by a central tetrahydrofurofuran ring system that arises from the dimerization of two phenylpropanoid units. The furofuran lignans are widely distributed in edible plants including flaxseed, sesame seeds, cereal products, and Brassica vegetables. Within this classification, aschantin possesses specific stereochemical features that distinguish it from related lignans such as sesamin, with which it shares structural similarities.

Research Evolution and Current Scientific Landscape

Research on aschantin has evolved significantly over the past decades, progressing from initial isolation and structural characterization to detailed investigations of its biological activities and metabolic profiles. Early studies focused primarily on identification and basic pharmacological screening, while more recent research has employed advanced analytical techniques to elucidate its mechanisms of action at molecular and cellular levels.

A significant advancement in aschantin research occurred in 2015 when Kim et al. identified it as a mammalian target of rapamycin (mTOR) kinase inhibitor, revealing its potential as an anticancer agent. This discovery sparked increased interest in the compound's therapeutic applications. Subsequent studies have investigated aschantin's effects on cytochrome P450 enzymes, its metabolic pathways, and its potential anti-inflammatory properties.

Recent research has focused on understanding the comparative metabolism of aschantin across different species, its stereochemistry, and its potential applications in treating neuroinflammatory and neurodegenerative conditions. The advancement of analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry, has facilitated deeper insights into aschantin's metabolic fate and mechanisms of action.

Significance in Phytochemical Research

Aschantin holds considerable significance in phytochemical research due to its diverse biological activities and potential therapeutic applications. As a natural product with documented antioxidant, anti-inflammatory, antiplasmodial, cytotoxic, and antimicrobial properties, it represents a promising candidate for drug development.

The compound's ability to inhibit mTOR kinase is particularly significant, as this pathway plays a crucial role in cell proliferation, metabolism, and survival. Dysregulation of mTOR signaling is implicated in various diseases, including cancer, diabetes, and neurological disorders. Consequently, natural mTOR inhibitors like aschantin offer valuable leads for therapeutic development.

Furthermore, aschantin serves as an important model compound for understanding lignan metabolism and the relationship between stereochemical structure and biological activity. The recent confirmation of aschantin's absolute stereochemistry through X-ray crystallography has enhanced the precision of structure-activity relationship studies involving this compound and related lignans.

Primary Botanical Sources

Aschantin is a tetrahydrofurofuran lignan characterized by a 1,3-benzodioxole group that occurs naturally in several plant species across different botanical families [3] [6]. This bioactive neolignan demonstrates a distinctive distribution pattern primarily concentrated within the Magnoliaceae and Asteraceae families, with additional occurrences in other plant lineages [2] [7]. The compound has been identified and isolated from various plant tissues, predominantly flower buds and aerial parts, where it accumulates as part of the secondary metabolite profile [8] [10].

Research has established that aschantin exhibits considerable variation in concentration and biological activity depending on the botanical source and extraction conditions [3] [25]. The compound's presence across taxonomically diverse plant families suggests multiple independent evolutionary origins or horizontal transfer mechanisms that have resulted in convergent biosynthetic pathways [27].

Magnolia flos Distribution and Characteristics

The genus Magnolia represents the primary botanical source of aschantin, with several species demonstrating significant concentrations of this lignan compound [2] [4] [8]. Magnolia fargesii, commonly known as Xinyi in traditional Chinese nomenclature, constitutes the most extensively studied source of aschantin within the Magnoliaceae family [8] [10]. This species naturally occurs in mountainous regions of China at elevations ranging from 300 to 1500 meters above sea level, where it thrives in temperate climate conditions characterized by moderate precipitation and well-drained soils [8] [35].

The flower buds of Magnolia fargesii contain the highest concentrations of aschantin, with isolation studies demonstrating compound purity levels exceeding 99.0 percent following standard extraction and purification procedures [2]. Research conducted on this species has revealed that aschantin exhibits potent anti-inflammatory properties, with inhibitory concentration values of 14.8 ± 2.5 micrograms per milliliter against lipopolysaccharide-activated microglial cells [10].

Magnolia biondii represents another significant source of aschantin within the Magnoliaceae family [11] [7]. This species, also referred to as Flos Magnoliae, demonstrates a broader geographical distribution compared to Magnolia fargesii, with native populations extending throughout various regions of China and cultivated specimens established in other temperate zones [11]. The flower buds of Magnolia biondii contain eight different tetrahydrofurofuran lignans, including aschantin, which contributes to the species' therapeutic properties [11].

The natural range of Magnolia species exhibits a disjunct distribution pattern, with primary centers located in east, south, and southeast Asia, and secondary centers in eastern North America, Central America, and the West Indies [28] [30]. This fragmented distribution reflects the ancient evolutionary history of the Magnoliaceae family, which has been shaped by major geological events including ice ages, continental drift, and mountain formation processes [30]. The family encompasses approximately 219 species distributed across subtropical and tropical regions, with Asia hosting approximately two-thirds of all Magnoliaceae species [30].

Table 1: Primary Botanical Sources of Aschantin

| Plant Species | Common Name | Plant Family | Geographic Distribution | Plant Part Containing Aschantin | Reported Concentration/Activity |

|---|---|---|---|---|---|

| Magnolia fargesii | Xinyi (Chinese) | Magnoliaceae | China (mountainous regions 300-1500m elevation) | Flower buds | IC50: 14.8 ± 2.5 μg/mL (anti-inflammatory) |

| Magnolia biondii | Flos Magnoliae | Magnoliaceae | China (native), cultivated elsewhere | Flower buds | Present in lignan fraction |

| Artemisia gorgonum | Cape Verde Artemisia | Asteraceae | Cape Verde Islands (endemic) | Aerial parts | IC50: 5.7 μg/mL (antimalarial) |

| Hernandia nymphaeifolia | Lantern Tree | Hernandiaceae | Tropical regions | Various parts | Present but concentration not specified |

Artemisia Species Containing Aschantin

The genus Artemisia within the Asteraceae family represents a secondary but significant source of aschantin, demonstrating the compound's occurrence across phylogenetically distinct plant lineages [5] [25]. Artemisia gorgonum, endemic to the Cape Verde Islands, has been identified as a notable source of aschantin with demonstrated antimalarial activity [25]. This species produces aschantin in its aerial parts, where the compound exhibits inhibitory concentration values of 5.7 micrograms per milliliter against Plasmodium falciparum [25].

The Artemisia genus comprises approximately 600 species distributed across temperate zones of Europe, Asia, and North America, with additional representation in the Southern Hemisphere [5]. This extensive genus demonstrates remarkable ecological adaptability, with species occupying diverse habitats ranging from arid steppes to alpine meadows [33]. The distribution of aschantin-containing Artemisia species appears to correlate with specific environmental conditions that favor lignan biosynthesis [5].

Research on furofuran lignans within the Artemisia genus has revealed that aschantin occurs alongside other structurally related compounds, suggesting shared biosynthetic pathways and enzymatic mechanisms [5]. The presence of aschantin in Artemisia species represents an important example of convergent evolution in secondary metabolite production, where taxonomically unrelated plant groups have independently evolved similar chemical defense mechanisms [27].

The geographical distribution of Artemisia species extends across multiple continents, with particularly high diversity observed in Asia and North America [33]. Climate change modeling studies have indicated that Artemisia species distributions are significantly influenced by annual precipitation and temperature patterns, with some species demonstrating greater sensitivity to environmental changes than others [33].

Ecological Factors Affecting Aschantin Production

The biosynthesis and accumulation of aschantin in plant tissues is significantly influenced by various ecological factors that modulate secondary metabolite production pathways [17] [20]. Research on lignan-producing plants has established that environmental stress conditions typically enhance the production of these defensive compounds as part of adaptive responses to challenging ecological circumstances [34] [17].

Annual precipitation emerges as the most critical ecological factor influencing aschantin production, with studies demonstrating a significant negative correlation between precipitation levels and lignan concentrations [17]. This relationship suggests that moderate water stress conditions promote enhanced aschantin biosynthesis, possibly as a protective mechanism against oxidative stress associated with drought conditions [17]. Plants experiencing water limitation allocate greater resources toward secondary metabolite production, including lignans such as aschantin [20].

Temperature regimes also exert considerable influence on aschantin production, with July mean temperatures showing negative correlations with lignan concentrations in plant tissues [17]. Elevated temperatures above optimal ranges can inhibit lignan biosynthesis by disrupting enzymatic processes involved in phenylpropanoid metabolism [20]. Conversely, moderate temperature stress may enhance aschantin production by activating stress-responsive gene expression pathways [34].

Soil characteristics represent additional important factors affecting aschantin production, with soil organic matter content showing positive correlations with lignan concentrations [17]. Higher organic matter levels provide essential nutrients and maintain favorable soil chemistry conditions that support robust secondary metabolite biosynthesis [17]. Soil pH values also influence aschantin production, with optimal ranges of 4.5 to 6.5 promoting maximum lignan accumulation in Magnolia species [35].

Elevation and altitude significantly impact aschantin distribution patterns, with Magnolia fargesii demonstrating optimal growth and lignan production at elevations between 300 and 1500 meters [8] [17]. Higher altitude environments often provide the moderate stress conditions that stimulate enhanced secondary metabolite production while maintaining favorable temperature and moisture regimes [17].

Table 2: Environmental Factors Affecting Aschantin Production

| Environmental Factor | Effect on Lignan Production | Importance Ranking |

|---|---|---|

| Annual Precipitation | Negative correlation (higher precipitation = lower lignans) | Primary (most important) |

| Temperature (July mean) | Negative correlation (higher temperature = lower lignans) | Secondary |

| Elevation | Species-specific (M. fargesii: 300-1500m optimal) | Primary for distribution |

| Soil pH | Optimal range 4.5-6.5 for Magnolia species | Limiting factor |

| Soil Organic Matter | Positive correlation (higher organic matter = higher lignans) | Most important limiting factor |

| Frost-free Period | Positive correlation (longer period = higher lignans) | Secondary |

| Sunshine Duration | Positive correlation (more sunshine = higher lignans) | Secondary |

Comparative Distribution Across Plant Families

The phylogenetic distribution of aschantin across different plant families reveals important patterns regarding the evolutionary origins and ecological significance of this lignan compound [27]. Comprehensive analysis of lignan-producing plants demonstrates that aschantin occurs primarily within three major plant families: Magnoliaceae, Asteraceae, and Hernandiaceae, each representing distinct evolutionary lineages with different ecological strategies [27] [2].

Within the Magnoliaceae family, aschantin demonstrates the highest concentrations and most consistent occurrence patterns, particularly in the flower buds of Magnolia species [8] [11]. This family represents one of the most ancient angiosperm lineages, with fossil evidence dating back 95 million years, suggesting that lignan biosynthesis pathways may represent ancestral metabolic capabilities [28]. The concentration of aschantin in Magnoliaceae flower buds likely reflects the compound's role in protecting reproductive tissues from environmental stresses and pathogen attacks [8].

The Asteraceae family, representing one of the largest and most diverse flowering plant families with approximately 34,000 species, demonstrates sporadic but significant aschantin occurrence [21] [25]. Within this family, aschantin appears primarily in Artemisia species, where it contributes to the genus's characteristic drought tolerance and antimicrobial properties [25] [33]. The Asteraceae family's global distribution and ecological success may be partially attributed to its diverse secondary metabolite profiles, including lignans such as aschantin [21].

The Hernandiaceae family represents a smaller but ecologically significant group containing aschantin-producing species such as Hernandia nymphaeifolia [2]. This tropical family demonstrates different ecological strategies compared to Magnoliaceae and Asteraceae, with aschantin potentially serving specialized functions in tropical forest environments [2]. The occurrence of aschantin across these taxonomically diverse families suggests either ancient evolutionary origins predating family divergence or convergent evolution driven by similar ecological pressures [27].

Comparative analysis reveals that aschantin concentrations vary significantly across plant families, with Magnoliaceae generally demonstrating the highest levels, followed by certain Asteraceae species, and lower concentrations in Hernandiaceae [2] [25]. These concentration differences likely reflect family-specific biosynthetic capabilities, ecological requirements, and evolutionary adaptations to different environmental challenges [27].

Seasonal and Environmental Variations in Concentration

Aschantin concentrations in plant tissues exhibit pronounced seasonal variations that correspond to plant developmental stages, environmental conditions, and physiological demands [22] [19]. These temporal fluctuations reflect the dynamic nature of secondary metabolite production and the plant's adaptive responses to changing ecological circumstances throughout annual cycles [20].

In Magnolia species, aschantin concentrations typically reach maximum levels during the spring flowering period when flower buds are actively developing and require enhanced protection against environmental stresses and potential pathogen attacks [8] [22]. This peak concentration during reproductive development suggests that aschantin plays crucial roles in ensuring successful flower and seed production by providing antimicrobial and antioxidant protection [8]. During summer months, aschantin levels generally decrease as plants redirect metabolic resources toward vegetative growth and photosynthetic activities [22].

Autumn periods often demonstrate secondary peaks in aschantin concentration as plants prepare for dormancy and concentrate defensive compounds in preparation for winter stress conditions [22] [19]. This seasonal accumulation pattern reflects the compound's role in enhancing plant survival during adverse environmental conditions [20]. Winter months typically show the lowest aschantin concentrations due to reduced metabolic activity and limited biosynthetic capacity during dormant periods [22].

Artemisia species exhibit different seasonal patterns compared to Magnolia species, with aschantin concentrations often peaking during late summer and early autumn when plants are flowering and experiencing maximum environmental stress from drought and temperature extremes [33] [19]. This timing corresponds to the genus's adaptation to arid and semi-arid environments where water stress and temperature fluctuations represent primary ecological challenges [33].

Environmental stress events can dramatically alter normal seasonal patterns of aschantin accumulation [20] [34]. Drought stress, moderate salinity exposure, and temperature fluctuations often stimulate enhanced aschantin production outside normal seasonal peaks [20]. These stress-induced increases in lignan production represent adaptive responses that help plants maintain cellular integrity and metabolic function under challenging conditions [34].

Table 3: Seasonal Variations in Aschantin Content and Production

| Season | Magnolia Species Activity | Artemisia Species Activity | Environmental Stress Impact |

|---|---|---|---|

| Spring | Peak flowering period - highest aschantin in flower buds | Early growth - increasing aschantin synthesis | Moderate stress enhances production |

| Summer | Active growth phase - moderate aschantin levels | Peak vegetative growth - moderate aschantin levels | High temperature stress may reduce production |

| Autumn | Senescence period - declining aschantin content | Flowering/fruiting - potential peak aschantin content | Moderate drought stress may enhance production |

| Winter | Dormant period - lowest aschantin levels | Dormant/reduced activity - lower aschantin levels | Cold stress limits production in sensitive species |

The biosynthetic pathways leading to the formation of Aschantin represent a complex network of interconnected enzymatic reactions that originate from the phenylpropanoid pathway. Lignan biosynthesis involves the regional and stereospecific coupling of two phenoxy radicals, which is mediated by dirigent proteins and supported by various oxidative enzymes [1] [2]. The pathway begins with the phenylpropanoid pathway, where phenylalanine serves as the primary precursor, and progresses through multiple specialized enzymatic steps to produce the diverse array of lignan compounds, including Aschantin [1] [3].

The lignan biosynthesis network demonstrates remarkable complexity, with four distinct biosynthetic pathways identified: the phenylpropanoid pathway, stereospecific coupling by dirigent proteins, biosynthesis of dibenzylbutane lignans, and glycosylation of lignans [1]. This network provides the fundamental framework for understanding how Aschantin and related furofuran lignans are assembled from their basic building blocks through carefully orchestrated enzymatic processes.

Phenylpropane Pathway Role in Precursor Formation

The phenylpropane pathway serves as the foundational biosynthetic route for all lignan precursors, including those required for Aschantin formation. This pathway is defined by three essential enzymatic activities that transform phenylalanine into the activated phenylpropanoid esters capable of entering downstream lignan biosynthetic pathways [3] [4]. The central phenylpropanoid pathway begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamic acid 4-hydroxylase (C4H) hydroxylating trans-cinnamic acid to 4-coumaric acid, and finally 4-coumarate CoA ligase (4CL) converting 4-coumaric acid to 4-coumaroyl-CoA [3] [4] [5].

The phenylpropanoid pathway demonstrates significant gene redundancy, with multiple isoforms present in many plant species. For instance, PAL genes include six isoforms in Medicago truncatula, five in Populus trichocarpa, and nine in Oryza sativa [3] [4]. This multiplicity of gene copies suggests the critical importance of this pathway in plant metabolism and provides flexibility in responding to different developmental and environmental conditions.

The pathway proceeds through a series of hydroxylation, methylation, and reduction reactions that convert the initial phenylpropanoid units into monolignols such as coniferyl alcohol, which serves as the direct precursor for lignan biosynthesis [6] [5]. The conversion involves the formation of hydroxycinnamic acid derivatives including ferulic and sinapic acids, followed by their reduction to the corresponding alcohols through the action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) [6] [5].

Table 1: Phenylpropane Pathway Enzymes and Their Roles in Precursor Formation

| Enzyme | Function | Role in Precursor Formation | Multiple Isoforms |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Catalyzes deamination of phenylalanine to trans-cinnamic acid | Entry point to phenylpropanoid pathway | 6 in Medicago, 5 in Populus, 9 in Rice |

| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates trans-cinnamic acid to 4-coumaric acid | Mandatory step for downstream metabolism | Multiple copies in various species |

| 4-coumarate CoA ligase (4CL) | Converts 4-coumaric acid to 4-coumaroyl-CoA | Provides basis for all subsequent branches | Present in multiple copies |

| Hydroxycinnamic acid derivatives | Formation of ferulic and sinapic acids | Intermediate precursors for monolignols | Various methyltransferases involved |

| Monolignol biosynthesis enzymes | Production of p-coumaryl, coniferyl and sinapyl alcohols | Direct precursors for lignan biosynthesis | Multiple enzyme families (CCR, CAD, etc.) |

Oxidative Coupling Mechanisms

The oxidative coupling of monolignol precursors represents the critical step in lignan biosynthesis where two phenoxy radicals are coupled to form the basic lignan skeleton. This process involves multiple mechanisms, each contributing to the diverse array of lignan products, including the specific structural features found in Aschantin [2] [7]. The oxidative coupling mechanisms demonstrate both enzymatic and non-enzymatic pathways, with dirigent proteins providing the stereospecific control necessary for the formation of optically active lignans [2] [8].

Dirigent proteins play a central role in controlling the stereochemistry of oxidative coupling reactions. These proteins do not possess oxidative activity themselves but rather guide the coupling of phenoxy radicals generated by oxidative enzymes such as laccases or peroxidases [2] [8]. The first dirigent protein discovered in Forsythia intermedia directs the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol monomers, while an enantiocomplementary dirigent protein from Arabidopsis thaliana directs the synthesis of (-)-pinoresinol [2] [8].

Laccase-mediated oxidation represents another significant mechanism in lignan biosynthesis. Trametes hirsuta laccase has been demonstrated to oxidize lignans such as secoisolariciresinol and secoisolariciresinol diglucoside, leading to polymerization through radical coupling mechanisms [9] [10]. The laccase-mediated process involves hydrogen atom abstraction to form phenoxyl radicals, which then undergo intermolecular radical coupling to produce various lignan products [7] [10].

The oxidative coupling mechanisms also include peroxidase-mediated coupling, which typically uses hydrogen peroxide as a cofactor and has been shown to catalyze the formation of lignan dimers through β-β coupling of phenylpropanoid units [7] [10]. Additionally, metal-mediated oxidation pathways involving various transition metals provide alternative routes for lignan formation, though these are less commonly observed in biological systems [7].

Table 2: Oxidative Coupling Mechanisms in Lignan Biosynthesis

| Mechanism Type | Substrate | Product | Stereoselectivity | Mechanism |

|---|---|---|---|---|

| Dirigent protein-mediated coupling | Coniferyl alcohol | (+)-Pinoresinol or (-)-Pinoresinol | Highly stereoselective | Protein-guided radical coupling |

| Laccase-mediated oxidation | Secoisolariciresinol/lignan macromolecule | Polymerized lignans | Variable | Hydrogen atom abstraction |

| Peroxidase-mediated coupling | Phenylpropanoid units | β-β coupled products | Moderate selectivity | Hydrogen peroxide-dependent oxidation |

| Non-enzymatic radical coupling | Coniferyl alcohol (in vitro) | Heterogeneous mixture of dimers | Non-selective | Random radical termination |

| Metal-mediated oxidation | Various lignan substrates | Oxidized lignan derivatives | Variable | Single or multiple electron transfer |

Enzymatic Regulation of Aschantin Production

The enzymatic regulation of Aschantin production involves a sophisticated network of enzymes that control both the stereospecific coupling of phenoxy radicals and the subsequent modifications required to form the characteristic structural features of this furofuran lignan. The regulation encompasses multiple enzymatic systems working in concert to ensure the proper formation, modification, and stabilization of the Aschantin molecule [11] [12].

Dirigent Proteins and Laccase Activity

Dirigent proteins function as essential regulators in the initial stages of lignan biosynthesis by controlling the stereoselective coupling of coniferyl alcohol radicals. These proteins have been identified as mediators of lignan formation in plant responses to abiotic stress, with their expression being closely linked to the formation of specific enantiomers of pinoresinol in different plant organs [13] [8]. The dirigent protein from Forsythia intermedia has been extensively studied and shown to direct the formation of (+)-pinoresinol with high stereoselectivity, while the Arabidopsis thaliana dirigent protein produces the opposite enantiomer [2] [8].

The crystal structure of DIRIGENT PROTEIN6 (AtDIR6) from Arabidopsis reveals an eight-stranded antiparallel β-barrel that forms a trimer with spatially well-separated cavities for substrate binding [8]. These binding cavities are bilobed, exhibiting two opposing pockets lined with hydrophilic and potentially catalytic residues, including essential aspartic acid residues that are conserved between (+) and (-)-pinoresinol-forming dirigent proteins [8]. The structure supports a model where two substrate radicals bind to each dirigent protein monomer, with the aromatic rings fixed in the two pockets and the propionyl side chains positioned for radical-radical coupling [8].

Laccase activity plays a complementary role in lignan biosynthesis by catalyzing the oxidative polymerization of lignan precursors and intermediates. Studies with Trametes hirsuta laccase have demonstrated its ability to oxidize lignans such as secoisolariciresinol and secoisolariciresinol diglucoside, leading to polymerization through radical coupling mechanisms [9] [10]. The laccase-mediated process involves the formation of phenoxyl radicals through hydrogen atom abstraction, followed by intermolecular radical coupling to produce various lignan products [7] [10].

The interaction between dirigent proteins and laccase activity creates a regulatory system where dirigent proteins control the initial stereospecific coupling while laccases facilitate subsequent modifications and polymerization processes. This coordinated activity ensures the proper formation of the lignan scaffold while allowing for the structural diversity observed in different lignan families [13] [10].

Table 3: Dirigent Proteins and Laccase Activity in Lignan Formation

| Protein/Enzyme | Product Formed | Substrate Specificity | Reaction Conditions | Mechanism |

|---|---|---|---|---|

| Dirigent protein (Forsythia intermedia) | (+)-Pinoresinol | Coniferyl alcohol | Requires oxidative enzyme | Stereoselective radical coupling |

| Dirigent protein (Arabidopsis thaliana) | (-)-Pinoresinol | Coniferyl alcohol | Requires oxidative enzyme | Enantiocomplementary coupling |

| Trametes hirsuta laccase | Polymerized lignans | Secoisolariciresinol/SDG | High redox potential required | Oxidative polymerization |

| Melanocarpus albomyces laccase | Lignan polymers | Various phenolic substrates | Moderate conditions | Radical-mediated coupling |

| Streptomyces ipomoea laccase | Lignan/lignin polymers | Secoisolariciresinol/technical lignins | Alkaline conditions (pH 7-10) | Enhanced by acetosyringone mediator |

Methylenedioxy Bridge Formation by CYP81Q Proteins

The formation of methylenedioxy bridges represents a crucial step in the biosynthesis of furofuran lignans such as Aschantin. This process is catalyzed by specialized cytochrome P450 enzymes, particularly members of the CYP81Q family, which demonstrate unique catalytic properties in their ability to form multiple methylenedioxy bridges within a single substrate molecule [11] [12] [14]. The CYP81Q proteins represent a distinct class of P450 enzymes that have evolved specific mechanisms for catalyzing the formation of methylenedioxy bridges, which are essential structural features of many bioactive lignans [11] [12].

CYP81Q1 from Sesamum indicum has been identified as a remarkable enzyme capable of catalyzing the formation of two methylenedioxy bridges sequentially, converting (+)-pinoresinol to (+)-sesamin via (+)-piperitol [11] [12] [14]. This dual catalytic activity distinguishes CYP81Q1 from other known P450 enzymes, which typically catalyze only single methylenedioxy bridge formation [11] [12]. The enzyme demonstrates equal accessibility to both (+)-pinoresinol and (+)-piperitol substrates, suggesting a wide active site that can accommodate sequential methylenedioxy bridge formations [11] [14].

The mechanism of CYP81Q-mediated methylenedioxy bridge formation involves the typical P450 catalytic cycle, but with unique structural features that enable dual catalysis. All CYP81Q proteins possess an alanine residue instead of the conserved threonine in the distal I helix, which is typically important for oxygen-oxygen bond scission in the P450 reaction cycle [11] [14]. This structural modification may contribute to the unique catalytic properties of these enzymes in methylenedioxy bridge formation.

CYP81Q2 from Sesamum radiatum shows dual (+)-piperitol/(+)-sesamin synthetic activity similar to CYP81Q1, indicating that this enzymatic capability is conserved within the genus Sesamum [11] [12]. In contrast, CYP81Q3 from Sesamum alatum demonstrates single methylenedioxy bridge formation, producing (+)-pluviatilol from (+)-epipinoresinol, which reflects the structural constraints imposed by the substrate configuration [15] [12].

The CYP81Q-mediated methylenedioxy bridge formation occurs through a stepwise mechanism, with the enzyme having a single active site coupled with heme in its folded structure [11] [14]. Two alternative models have been proposed for the mode of CYP81Q action: one suggesting a wide active site where sequential methylenedioxy bridge formations occur with substrate reorientation, and another proposing substrate release and recapture between the two catalytic steps [11] [14].

Table 4: CYP81Q Proteins and Methylenedioxy Bridge Formation

| CYP81Q Protein | Substrate | Product | Methylenedioxy Bridges | Unique Features |

|---|---|---|---|---|

| CYP81Q1 (Sesamum indicum) | (+)-Pinoresinol/(+)-Piperitol | (+)-Piperitol/(+)-Sesamin | Two sequential formations | Dual catalyzing mode |

| CYP81Q2 (Sesamum radiatum) | (+)-Pinoresinol/(+)-Piperitol | (+)-Piperitol/(+)-Sesamin | Two sequential formations | Dual synthetic activity |

| CYP81Q3 (Sesamum alatum) | (+)-Epipinoresinol | (+)-Pluviatilol | Single formation | Structural constraint prevents second MDB |

| CYP719A1 (Coptis japonica) | (S)-Scoulerine | Cheilanthifoline | Single formation | First identified MDB-forming P450 |

| CYP719A23 (Podophyllum) | Lignan intermediates | Podophyllotoxin derivatives | Single formation | Involved in anti-cancer lignan synthesis |

Genetic Control of Biosynthetic Pathway

The genetic control of lignan biosynthetic pathways involves a complex regulatory network that coordinates the expression of multiple genes encoding enzymes, transporters, and regulatory proteins. This control system ensures the proper timing, tissue-specific expression, and environmental responsiveness of lignan biosynthesis, including the pathways leading to Aschantin formation [16] [17] [18]. The regulatory network operates at multiple levels, including transcriptional control through transcription factors, post-transcriptional regulation via microRNAs, and epigenetic modifications that influence gene expression patterns [16] [17] [18].

Transcriptional regulation of lignan biosynthesis is mediated by several families of transcription factors, including MYB, NAC, and AP2/ERF proteins. The AC elements (AC-I, AC-II, AC-III, and AC-IV) present in the promoter regions of lignin and lignan biosynthetic genes serve as binding sites for these transcription factors [17] [18]. These elements are conserved across multiple species and represent critical regulatory nodes for coordinating the expression of the entire biosynthetic pathway [17] [18].

The MYB transcription factor family plays a particularly important role in lignan biosynthesis regulation. Members such as MYB58, MYB63, and MYB46 have been identified as direct regulators of phenylpropanoid biosynthetic genes, with MYB58 and MYB63 functioning as direct activators of lignin biosynthesis and MYB46 acting as a master switch controlling multiple secondary wall biosynthetic processes [16] [18]. The hierarchical nature of this transcriptional network ensures coordinated regulation of the entire pathway from primary precursor formation through final product accumulation.

NAC transcription factors, including SND1, NST1, NST2, VND6, and VND7, function as master switches in the transcriptional network controlling secondary wall biosynthesis and lignification [17] [18]. These factors regulate downstream transcription factors involved in secondary wall biosynthesis, creating a hierarchical regulatory system that coordinates the expression of genes involved in cellulose, xylan, and lignin biosynthesis [17] [18].

AP2/ERF transcription factors have been identified as important regulators of lignan biosynthesis in several plant species. The transcription factor Ii049 from Isatis indigotica has been shown to positively regulate lignan biosynthesis by controlling the expression of genes involved in the phenylpropanoid pathway [19] [20]. This factor binds to specific motifs in the promoters of lignan biosynthetic genes and can induce both lignan accumulation and the expression of pathway genes [19] [20].

Post-transcriptional regulation through microRNAs represents another important level of control in lignan biosynthesis. Several miRNA families, including miR160, miR164, miR166, miR167, and miR397, have been identified as potential regulators of lignan biosynthetic genes [17]. These miRNAs can target both biosynthetic genes directly and transcription factors that regulate the pathway, creating a complex regulatory network that fine-tunes gene expression in response to developmental and environmental cues [17].

The regulation of lignan biosynthesis also involves signaling pathways mediated by hydrogen peroxide, nitric oxide, and calcium ions. Studies in Linum album have demonstrated that putrescine-induced lignan biosynthesis is mediated through H₂O₂-dependent signaling cascades that regulate the expression of key biosynthetic genes such as PAL and PLR [21] [22] [23]. This signaling network provides a mechanism for environmental and stress-responsive regulation of lignan biosynthesis.

Table 5: Genetic Control Elements in Lignan Biosynthesis

| Regulatory Element | Target Genes | Function | Examples | Regulation Type |

|---|---|---|---|---|

| AC elements (AC-I, AC-II, AC-III, AC-IV) | Monolignol biosynthetic genes | Promoter binding sites | Present in PAL, 4CL, CCR, CAD promoters | Cis-acting elements |

| MYB transcription factors | Phenylpropanoid pathway genes | Direct transcriptional activation | MYB58, MYB63, MYB46 | Transcriptional activators |

| NAC transcription factors | Secondary wall biosynthetic genes | Master switches for secondary wall formation | SND1, NST1, NST2, VND6, VND7 | Hierarchical network control |

| AP2/ERF transcription factors | Lignan biosynthetic genes | Positive regulation of lignan biosynthesis | Ii049, ORA47, RAV1 | Tissue-specific regulation |

| microRNAs (miRNAs) | Transcription factors and biosynthetic genes | Post-transcriptional regulation | miR160, miR164, miR166, miR167, miR397 | Post-transcriptional silencing |

Comparative Analysis with Related Lignan Biosynthesis

The biosynthetic pathways leading to Aschantin can be better understood through comparative analysis with related lignan biosynthesis systems in other plant species. This comparative approach reveals both conserved mechanisms and species-specific adaptations that have evolved to produce the diverse array of lignan structures observed in nature [24] [25] [26]. The analysis encompasses multiple plant families and demonstrates how basic biosynthetic principles have been modified to produce structurally distinct lignan classes.

Forsythia intermedia represents a model system for basic lignan biosynthesis, producing primarily pinoresinol and lariciresinol through the standard lignan pathway [24] [25]. The biosynthetic pathway in Forsythia begins with coniferyl alcohol dimerization catalyzed by dirigent proteins, followed by sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) [24] [25]. This system demonstrates the fundamental principles of lignan biosynthesis that are conserved across many plant species.

Linum usitatissimum (flax) produces secoisolariciresinol diglucoside as its primary lignan, representing a pathway that includes additional glycosylation steps [24] [25]. The flax system demonstrates species-specific modifications where PLR plays a crucial role in determining the final lignan profile, and glucosyltransferases add sugar moieties to increase water solubility and facilitate storage [24] [25]. RNAi suppression of PLR in flax results in dramatic changes in lignan accumulation, highlighting the critical role of this enzyme in pathway regulation [27] [25].

Sesamum indicum exhibits a unique furofuran lignan pathway that produces sesamin and sesamolin through the action of CYP81Q enzymes [24] [25]. This pathway represents an evolutionary adaptation where cytochrome P450 enzymes have evolved the ability to catalyze methylenedioxy bridge formation, creating the characteristic furofuran ring systems [11] [12] [24]. The dual catalytic activity of CYP81Q1 in forming two methylenedioxy bridges sequentially represents a unique enzymatic capability not observed in other lignan biosynthetic systems.

Podophyllum hexandrum produces podophyllotoxin derivatives through an aryltetralin lignan pathway that involves multiple cytochrome P450 enzymes including CYP719A23, OMT3, and 2-ODD [24] [25]. This pathway demonstrates the evolution of complex multi-step modifications that create the aryltetralin ring system characteristic of podophyllotoxin-type lignans [24] [25]. The involvement of multiple P450 enzymes in this pathway highlights the evolutionary expansion of cytochrome P450 families in lignan biosynthesis.

Schisandra chinensis produces dibenzocyclooctadiene lignans such as schisandrin and gomisin through a pathway that begins with isoeugenol rather than coniferyl alcohol [24] [25] [26]. This pathway represents a significant divergence from the standard lignan biosynthetic route and demonstrates how plants have evolved alternative entry points into lignan biosynthesis [24] [25] [26]. The tissue-specific expression of genes in this pathway shows how spatial regulation contributes to lignan diversity.

The comparative analysis reveals several key evolutionary trends in lignan biosynthesis. First, there is a conserved core pathway involving phenylpropanoid metabolism and dirigent protein-mediated coupling that serves as the foundation for all lignan biosynthesis [24] [25]. Second, species-specific modifications have evolved through the expansion and specialization of enzyme families, particularly cytochrome P450s and methyltransferases [24] [25]. Third, regulatory mechanisms have evolved to provide tissue-specific and environmentally responsive control of lignan biosynthesis [24] [25].

The stereochemical diversity observed across different plant species reflects the evolution of different dirigent proteins and downstream enzymes with opposite or complementary enantioselectivities [24] [25]. This diversity suggests that the stereochemistry of lignans is closely associated with their biological activities and that plants have evolved specific enzymatic mechanisms to produce the most effective compounds for their particular ecological niches [24] [25].

Table 6: Comparative Analysis of Lignan Biosynthesis Across Species

| Species | Primary Lignans | Key Enzymes | Stereochemistry | Biosynthetic Pathway | Regulatory Features |

|---|---|---|---|---|---|

| Forsythia intermedia | Pinoresinol, Lariciresinol | DIR, PLR | (+)-Pinoresinol predominant | Standard lignan pathway | Dirigent protein control |

| Linum usitatissimum | Secoisolariciresinol diglucoside | PLR, UGT | (-)-Secoisolariciresinol | Flax-specific modifications | PLR gene regulation |

| Sesamum indicum | Sesamin, Sesamolin | CYP81Q1, CYP92B14 | (+)-Sesamin exclusive | Furofuran lignan pathway | CYP81Q dual catalysis |

| Podophyllum hexandrum | Podophyllotoxin derivatives | CYP719A23, OMT3, 2-ODD | (-)-Podophyllotoxin | Aryltetralin lignan pathway | Multiple P450 involvement |

| Schisandra chinensis | Schisandrin, Gomisin | IGS, DIR, PLR | Dibenzocyclooctadiene structure | Dibenzocyclooctadiene pathway | Tissue-specific expression |